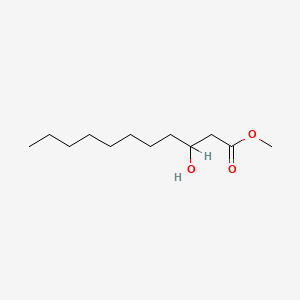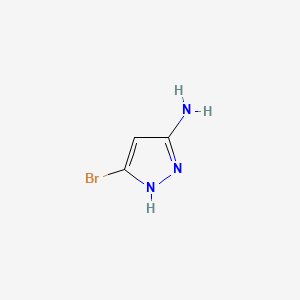
Acoforestinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acoforestinine appears to be a chemical compound with limited direct information available. However, the synthesis and analysis of similar complex organic molecules can provide valuable insights.
Synthesis Analysis
- Synthesis methods for similar complex molecules often involve reactions like acylation, as seen in the synthesis of mixed chitin esters using acyl chlorides (Kohori et al., 2021).
- Another approach is the synthesis of N-acyl chloroformamidines, which shows the versatility of these compounds in constructing useful N-containing compounds (Wang et al., 2012).
Molecular Structure Analysis
- The structure of molecules similar to this compound can be determined using techniques like X-ray diffraction, as demonstrated in the study of N-acyl chloroformamidine (Wang et al., 2012).
Chemical Reactions and Properties
- Reactions involving similar compounds can include interactions with various nucleophiles, leading to the formation of diverse structures (Wang et al., 2012).
Physical Properties Analysis
- For compounds with complex structures, properties such as crystalline structure and thermal properties can be evaluated, similar to the study of chitin derivatives (Teramoto et al., 2006).
Chemical Properties Analysis
- The chemical properties of complex organic molecules can be deduced from studies like the synthesis and reactivity of diorganotin(IV) complex, which highlights the importance of structural analysis in understanding chemical behavior (Khan et al., 2010).
Scientific Research Applications
Structural Identification : Acoforestinine, along with other alkaloids such as acoforine, acoforesticine, and acoforestine, was identified and structurally characterized from the root extracts of Aconitum forrestii Stapf (Pelletier et al., 1987). The structure was determined based on spectral data and correlation with established alkaloid structures.
Isolation from Plant Sources : Another study on Aconitum handelianum reported the isolation of various diterpenoid alkaloids, including this compound. This suggests the presence of this compound in multiple Aconitum species, which are known for their complex mixture of bioactive compounds (Yang et al., 2009).
Safety and Hazards
The safety data sheet for Acoforestinine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
[8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOIJNAMJAFSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Acoforestinine and where is it found?
A1: this compound is a diterpenoid alkaloid. It has been isolated from the roots of the plant Aconitum forrestii Stapf []. It has also been found in other Aconitum species, including Aconitum episcopale Levl. [] and Aconitum handelianum [].
Q2: What is the structure of this compound?
A2: While the exact molecular formula and weight are not provided in the abstracts, the structure of this compound has been elucidated using spectral data and its relationship to other known alkaloids [, , ]. Furthermore, the structure and stereochemistry of this compound have been confirmed through X-ray crystallography [].
Q3: Has this compound been found in other plant species besides Aconitum forrestii Stapf?
A3: Yes, this compound has been isolated from at least two other Aconitum species: Aconitum episcopale Levl. [] and Aconitum handelianum []. This suggests that this compound might be present in other, yet unstudied, Aconitum species as well.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


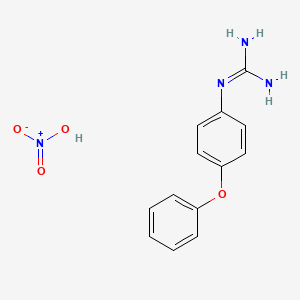
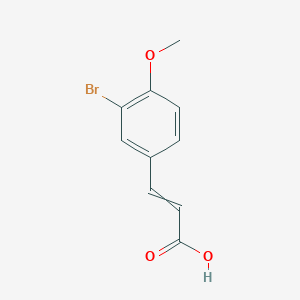

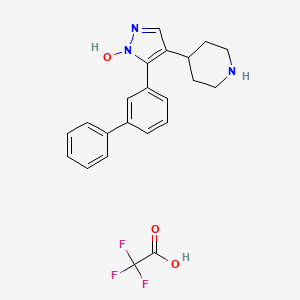
![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)

